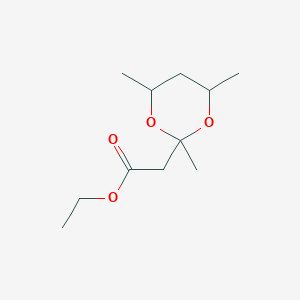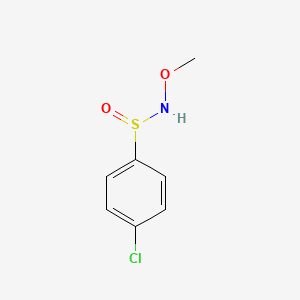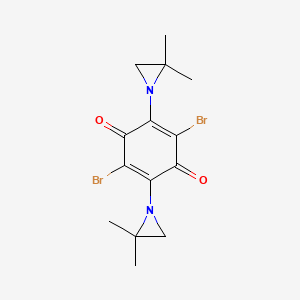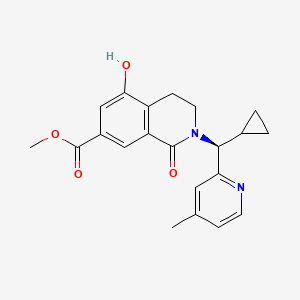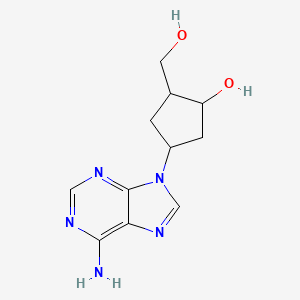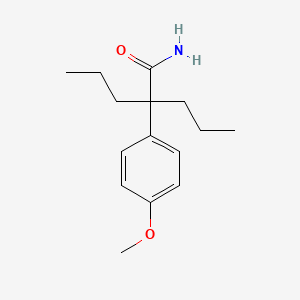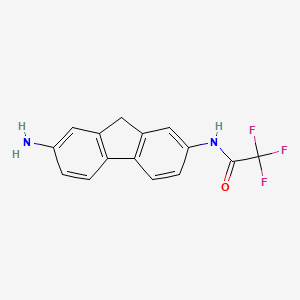
1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and are found in many natural products, including alkaloids and plant hormones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group at the 3-position of the indole ring. The fluorine and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as fluorinating agents and methoxylating agents.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process would include steps such as halogenation, formylation, and methoxylation under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 1H-Indole-3-carboxylic acid, 7-fluoro-5-methoxy-
Reduction: 1H-Indole-3-methanol, 7-fluoro-5-methoxy-
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- involves its interaction with various molecular targets and pathways. For example, it may act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1H-Indole-3-carboxaldehyde: Lacks the fluorine and methoxy groups, making it less versatile in certain chemical reactions.
7-Fluoro-1H-indole-3-carboxaldehyde: Similar but lacks the methoxy group, which may affect its biological activity.
5-Methoxy-1H-indole-3-carboxaldehyde: Similar but lacks the fluorine group, which may influence its reactivity and stability.
Uniqueness: 1H-Indole-3-carboxaldehyde, 7-fluoro-5-methoxy- is unique due to the presence of both fluorine and methoxy groups, which can enhance its chemical reactivity and biological activity. These functional groups can also influence its pharmacokinetic properties, making it a valuable compound in medicinal chemistry.
Propriétés
Numéro CAS |
1227580-91-7 |
|---|---|
Formule moléculaire |
C10H8FNO2 |
Poids moléculaire |
193.17 g/mol |
Nom IUPAC |
7-fluoro-5-methoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8FNO2/c1-14-7-2-8-6(5-13)4-12-10(8)9(11)3-7/h2-5,12H,1H3 |
Clé InChI |
YLQLRFVXUBZLDC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C1)F)NC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



